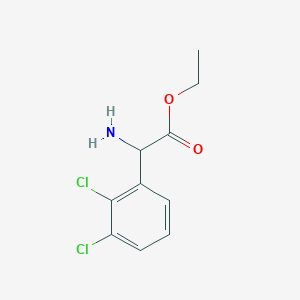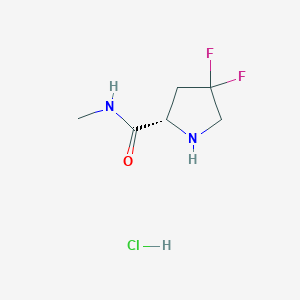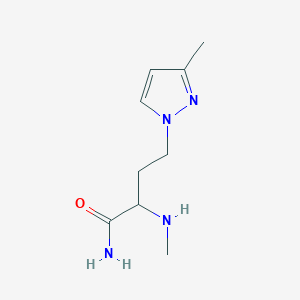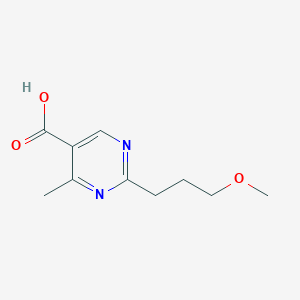![molecular formula C49H58N4O8S4 B13480472 2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B13480472.png)
2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The specific synthetic routes and reaction conditions would depend on the desired purity and yield of the final product. Common techniques used in the synthesis of such complex molecules include:
Condensation reactions: Combining smaller molecules to form larger ones.
Cyclization reactions: Forming ring structures from linear molecules.
Functional group transformations: Modifying specific functional groups to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient production.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Adding oxygen or removing hydrogen to increase the oxidation state of the molecule.
Reduction: Adding hydrogen or removing oxygen to decrease the oxidation state of the molecule.
Substitution: Replacing one functional group with another.
Addition: Adding new atoms or groups to the molecule without breaking any bonds.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Solvents: Such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation reactions might produce ketones or aldehydes, while reduction reactions might produce alcohols or amines.
科学的研究の応用
Chemistry: As a reagent or catalyst in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: As a potential therapeutic agent or diagnostic tool.
Industry: As a component in materials science or nanotechnology.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific molecular structure and the targets it interacts with. Potential mechanisms of action include:
Binding to specific receptors or enzymes: Modulating their activity.
Interacting with cellular membranes: Affecting their permeability or stability.
Generating reactive oxygen species: Inducing oxidative stress.
類似化合物との比較
Similar Compounds
Similar compounds to this one might include other benzothiazole derivatives or molecules with similar functional groups. Examples include:
2-(2’-Hydroxyphenyl)benzothiazole: A fluorescent dye used in biochemical assays.
Benzothiazole-2-thiol: A reagent used in organic synthesis.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable tool for various scientific research applications.
特性
分子式 |
C49H58N4O8S4 |
|---|---|
分子量 |
959.3 g/mol |
IUPAC名 |
N,N-diethylethanamine;3-[5-methoxy-2-[(E)-2-[(3E)-3-[(2E)-2-[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]-2-(N-phenylanilino)cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C43H43N3O8S4.C6H15N/c1-53-35-19-21-39-37(29-35)44(25-9-27-57(47,48)49)41(55-39)23-17-31-15-16-32(43(31)46(33-11-5-3-6-12-33)34-13-7-4-8-14-34)18-24-42-45(26-10-28-58(50,51)52)38-30-36(54-2)20-22-40(38)56-42;1-4-7(5-2)6-3/h3-8,11-14,17-24,29-30H,9-10,15-16,25-28H2,1-2H3,(H-,47,48,49,50,51,52);4-6H2,1-3H3 |
InChIキー |
BZDZWRDWUUXPKI-UHFFFAOYSA-N |
異性体SMILES |
CCN(CC)CC.COC1=CC2=C(C=C1)S/C(=C/C=C/3\CCC(=C3N(C4=CC=CC=C4)C5=CC=CC=C5)/C=C/C6=[N+](C7=C(S6)C=CC(=C7)OC)CCCS(=O)(=O)[O-])/N2CCCS(=O)(=O)O |
正規SMILES |
CCN(CC)CC.COC1=CC2=C(C=C1)SC(=CC=C3CCC(=C3N(C4=CC=CC=C4)C5=CC=CC=C5)C=CC6=[N+](C7=C(S6)C=CC(=C7)OC)CCCS(=O)(=O)[O-])N2CCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imino(methyl)[(1r,3r)-3-(hydroxymethyl)cyclobutyl]-lambda6-sulfanone hydrochloride](/img/structure/B13480394.png)






![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid](/img/structure/B13480442.png)






